molecular formula C18H20O4 B1368156 Magnolignan A CAS No. 93673-81-5

Magnolignan A

Katalognummer B1368156
CAS-Nummer: 93673-81-5
Molekulargewicht: 300.3 g/mol
InChI-Schlüssel: ORPULAPYNPMMAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnolignan A is a natural product isolated and purified from the barks of Magnolia officinalis . It is a type of lignan, a large class of natural compounds comprising two phenyl propane units .


Synthesis Analysis

The total synthesis of Magnolignan A has been achieved in eight steps from commercially available starting materials . The bi-dibenzofuran skeleton was constructed via functional group interconversions of commercially available materials . The dibenzofuran skeleton was afforded by subsequent Suzuki coupling and intramolecular dehydration .


Molecular Structure Analysis

Magnolignan A has a molecular weight of 300.35 and a formula of C18H20O4 . It contains a total of 43 bonds, including 23 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 2 hydroxyl groups, and 2 aromatic groups .


Chemical Reactions Analysis

The total synthesis of Magnolignan A was accomplished through FeCl3 catalyzed oxidative coupling . The synthesis involved a Suzuki-Miyaura reaction .

Wissenschaftliche Forschungsanwendungen

Cytotoxic and Anticancer Properties

Magnolignan A, along with other lignans isolated from the heartwood of Streblus asper, has shown medium cytotoxic activity against HEp-2 and HepG2 cells (Li et al., 2008). Additionally, neolignans like magnolol and honokiol have been reported to inhibit the growth of several tumor cell lines in vitro and in vivo, suggesting potential anticancer applications (Kong, Tzeng, & Liu, 2005). Further research into magnolol derivatives has led to the discovery of compounds with significant cytotoxic activity against human cancer cell lines, indicating the potential for magnolignan A derivatives in cancer treatment (Sun et al., 2021).

Neuroprotective and Anti-Alzheimer's Effects

Magnolol, a natural neolignan compound, has been studied for its potential in preventing Alzheimer's disease. It has shown effectiveness in reducing beta-amyloid deposition and toxicity in transgenic C. elegans, a model for Alzheimer's disease (Xie et al., 2020). This suggests that magnolignan A and its derivatives could have applications in neuroprotective strategies.

Antifungal and Antibacterial Activities

Magnolignan A has been associated with antifungal properties. Studies on magnolol and honokiol, which are related to magnolignan A, have shown significant inhibitory activities against various human pathogenic fungi, indicating their potential as antifungal agents (Bang et al., 2000).

Anti-Inflammatory and Skin Protective Effects

Research has demonstrated that neolignans from Magnolia officinalis, including magnolol and honokiol, exhibit remarkable inhibitory effects on skin tumor promotion, suggesting a valuable application in skin care and protection against skin diseases (Konoshima et al., 1991).

Metabolic and Glucose Regulation

Magnolignan A derivatives have been shown to improve glucose metabolism in high-fat diet-induced obese mice, influencing lipid and glucose metabolism pathways. This points to potential applications in managing diabetes and metabolic syndrome (Lee et al., 2015).

Safety And Hazards

When handling Magnolignan A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Zukünftige Richtungen

Given the biological activities of lignans, extensive exploration of them through phytochemical studies, chemical synthesis, structure modification, structure–activity relationship analysis and mechanism of action studies could bring the next generation of antiviral drugs .

Eigenschaften

IUPAC Name

3-[4-hydroxy-3-(2-hydroxy-5-prop-2-enylphenyl)phenyl]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-2-3-12-4-6-17(21)15(9-12)16-10-13(5-7-18(16)22)8-14(20)11-19/h2,4-7,9-10,14,19-22H,1,3,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPULAPYNPMMAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnolignan A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Magnolignan A
Reactant of Route 2
Magnolignan A
Reactant of Route 3
Reactant of Route 3
Magnolignan A
Reactant of Route 4
Reactant of Route 4
Magnolignan A
Reactant of Route 5
Reactant of Route 5
Magnolignan A
Reactant of Route 6
Reactant of Route 6
Magnolignan A

Citations

For This Compound
57
Citations
SD Sarker, Z Latif, M Stewart… - Magnolia. The genus …, 2002 - books.google.com
The genus Magnolia L. belongs to the family Magnoliaceae, and is named after Pierre Magnol, a distinguished professor of medicine and botany of Montpellier in the early eighteenth …
Number of citations: 12 www.google.com
H Ni, X Cai, X Qiu, L Liu, X Ma, L Wan, H Ye, L Chen - Fitoterapia, 2020 - Elsevier
Six new biphenyl-type neolignans (1–6), and eighteen known compounds (7–24) were isolated from the EtOH extract of Magnolia officinalis. Their structures were determined by 1D …
Number of citations: 8 www.sciencedirect.com
J Li, YJ Zhang, BF **, XJ Su, YW Tao… - Magnetic …, 2008 - Wiley Online Library
… a moiety with signals that were similar to those of magnolignan A[5]: The 1H NMR spectrum … , which demonstrated that 1 contained one magnolignan A moiety. 1H–1HCOSY spectrum …
S Narita, T Ogura, T Usuki - Journal of Chemistry, 2013 - hindawi.com
Magnolignan, 2,2′-dihydroxy-5,5′-dipropyl-biphenyl (1), is a down-regulator of melanin synthesis that inhibits the maturation of tyrosinase. In this study, a concise total synthesis of 1 …
Number of citations: 3 www.hindawi.com
S Yahara, T NISHIYORI, A KoHDA… - Chemical and …, 1991 - jstage.jst.go.jp
… ed of obovatol (29) and magnolignan A (10). Careful examination of the "H-NMR spectrum of 21, showed that the up-field shift of the H,-7 signal (ô 297) in 3,4,5-trihydroxy-phenyl-allyl …
Number of citations: 150 www.jstage.jst.go.jp
Y Zhang, YY Zhou, WY Gao, MY Cui… - Zhongguo Zhong yao …, 2021 - europepmc.org
This study aimed to qualitatively analyze the chemical components in **aoer Chiqiao Qingre Granules (XRCQ) by UHPLC-LTQ-Orbitrap-MS/MS and identify its material basis. The …
Number of citations: 2 europepmc.org
D Shiming, C Yongxian, Z Jun, T Ninghua… - Acta Botanica …, 2001 - europepmc.org
… the bark of Magnolia rostrata, together with seven known neolignans, magnolol (2), honokiol (3), 4-o-methylhonokiol (4), 3-o-methylmagnolol (5), magnaldehyde B (6), magnolignan A (7…
Number of citations: 8 europepmc.org
H ZHAO - Chinese Pharmaceutical Journal, 2017 - pesquisa.bvsalud.org
OBJECTIVE: To analyze the differences in chemical composition of Magnolia officinalis var. biloba Rehd. et Wils from different commercial specifications. METHODS: The difference in …
Number of citations: 2 pesquisa.bvsalud.org
K Guo, C Tong, Q Fu, J Xu, S Shi, Y **ao - Journal of Pharmaceutical and …, 2019 - Elsevier
… 22 could be unambiguously characterized as magnolignan A, randaiol, and magnaldehyde D. … magnolol and magnolignan A, which is then tentatively assigned as magnolignan F [26]. …
Number of citations: 35 www.sciencedirect.com
DSMC Yong-**an, ZJTANNH DING - Plant Diversity, 2001 - journal.kib.ac.cn
… the bark of Magnolia rostrata, together with seven known neolignans, magnolol ( 2 ) , honokiol( 3 ) , 4-o-methylhonokiol ( 4 ), 3-o-methylmagnolol(5), magnaldehyde B(6), magnolignan A…
Number of citations: 0 journal.kib.ac.cn

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.